S 32212 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

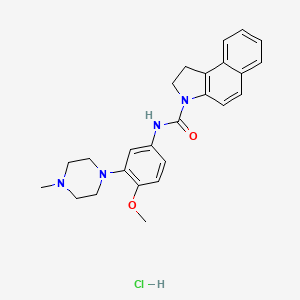

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2.ClH/c1-27-13-15-28(16-14-27)23-17-19(8-10-24(23)31-2)26-25(30)29-12-11-21-20-6-4-3-5-18(20)7-9-22(21)29;/h3-10,17H,11-16H2,1-2H3,(H,26,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKGNVNONBJBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)NC(=O)N3CCC4=C3C=CC5=CC=CC=C45)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S 32212 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as a potent inverse agonist at the serotonin (B10506) 5-HT2C receptor and an antagonist at α2-adrenoceptors.[1] This dual mechanism of action suggests potential therapeutic applications in the treatment of depression and other neuropsychiatric disorders. This technical guide provides an in-depth analysis of the mechanism of action of S 32212, detailing its receptor binding profile, functional activity, and the signaling pathways it modulates. The information presented herein is compiled from preclinical research and is intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Receptor Binding Affinity

This compound exhibits a distinct binding profile, with high affinity for the human 5-HT2C receptor and notable affinity for α2A, α2B, and α2C adrenoceptors.[1] The compound demonstrates negligible affinity for α1A-adrenoceptors, histamine (B1213489) H1 receptors, and muscarinic M1 receptors, indicating a selective mode of action.[1]

Table 1: Receptor Binding Affinities of this compound

| Receptor | Species | pKi |

| 5-HT2CINI (constitutively active) | Human | 8.2[1] |

| α2A-adrenoceptor | Human | 7.2[1] |

| α2B-adrenoceptor | Human | 8.2[1] |

| α2C-adrenoceptor | Human | 7.4[1] |

| α1A-adrenoceptor | Human | Negligible Affinity[1] |

| Histamine H1 Receptor | Human | Negligible Affinity[1] |

| Muscarinic M1 Receptor | Human | Negligible Affinity[1] |

| Monoamine Reuptake Sites | Not Specified | Devoid of Affinity[1] |

Mechanism of Action

The primary mechanism of action of this compound is characterized by two key functions: inverse agonism at 5-HT2C receptors and antagonism at α2-adrenoceptors.[1]

5-HT2C Receptor Inverse Agonism

S 32212 acts as an inverse agonist at constitutively active human 5-HT2CINI receptors.[1] This means that it not only blocks the action of the endogenous agonist serotonin but also reduces the basal, agonist-independent activity of the receptor. This inverse agonism leads to a reduction in Gαq activation, decreased production of [3H]inositol-phosphate, and a diminished spontaneous association of the 5-HT2CINI receptor with β-arrestin2.[1] Furthermore, prolonged exposure to S 32212 has been shown to increase the plasma membrane expression of 5-HT2CINI receptors.[1]

The activation of 5-HT2C receptors is known to inhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in various brain regions.[2] By acting as an inverse agonist, S 32212 can disinhibit these pathways, leading to an increase in dopaminergic and noradrenergic neurotransmission, a mechanism thought to contribute to its potential antidepressant effects.[2] The effects of S 32212 at the 5-HT2C receptor can be blocked by the neutral antagonist SB242,084.[1]

α2-Adrenoceptor Antagonism

S 32212 is an antagonist at human α2A, α2B, and α2C-adrenoceptors.[1] α2-adrenoceptors are typically inhibitory autoreceptors and heteroreceptors that regulate the release of norepinephrine and other neurotransmitters. By blocking these receptors, S 32212 prevents the inhibitory feedback mechanism, leading to an enhanced release of norepinephrine. This action complements the effects mediated by 5-HT2C inverse agonism, further potentiating noradrenergic signaling. S 32212 has been shown to abolish noradrenaline-induced recruitment of Gαi3 and Gαo, as well as the activation of adenylyl cyclase and extracellular-regulated kinase 1/2 (ERK1/2) pathways downstream of α2-adrenoceptor activation.[1]

Signaling Pathways

The dual mechanism of this compound results in the modulation of distinct signaling cascades.

5-HT2C Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT2C receptor and the inhibitory effect of S 32212.

Caption: S 32212 inverse agonism at the 5-HT2C receptor.

α2-Adrenoceptor Signaling Pathway

The diagram below depicts the Gi-coupled signaling pathway of the α2-adrenoceptor and its antagonism by S 32212.

Caption: S 32212 antagonism at the α2-adrenoceptor.

Key Experimental Protocols

The characterization of this compound's mechanism of action involved several key in vitro assays.

Receptor Binding Assays

-

Objective: To determine the binding affinity of S 32212 for various receptors.

-

Methodology: Radioligand binding assays were performed using cell membranes expressing the human recombinant receptors of interest. Membranes were incubated with a specific radioligand and varying concentrations of S 32212. Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand. The amount of bound radioactivity was measured, and inhibition curves were generated to calculate the inhibitor constant (Ki). pKi values were then derived from the Ki values.

Functional Assays for 5-HT2C Inverse Agonism

-

Gαq Activation Assay:

-

Objective: To measure the effect of S 32212 on the basal activation of Gαq by constitutively active 5-HT2CINI receptors.

-

Methodology: A [35S]GTPγS binding assay was used. Membranes from cells expressing h5-HT2CINI receptors were incubated with [35S]GTPγS and different concentrations of S 32212. The amount of [35S]GTPγS bound to Gαq was quantified as a measure of G-protein activation. A decrease in basal [35S]GTPγS binding indicated inverse agonism.

-

-

[3H]Inositol Phosphate (IP) Production Assay:

-

Objective: To assess the impact of S 32212 on the downstream signaling of the 5-HT2C receptor.

-

Methodology: Cells expressing h5-HT2CINI receptors were pre-labeled with [3H]myo-inositol. The cells were then treated with varying concentrations of S 32212 in the presence of lithium chloride (to inhibit IP degradation). The accumulation of [3H]IP was measured as an indicator of phospholipase C activity. A reduction in basal [3H]IP levels demonstrated inverse agonist activity.

-

-

β-Arrestin2 Recruitment Assay:

-

Objective: To evaluate the effect of S 32212 on the interaction between the 5-HT2C receptor and β-arrestin2.

-

Methodology: A bioluminescence resonance energy transfer (BRET) assay was employed. Cells were co-transfected with h5-HT2CINI receptors fused to Renilla luciferase (Rluc) and β-arrestin2 fused to yellow fluorescent protein (YFP). The BRET signal, which indicates the proximity of the two fusion proteins, was measured in the presence of different concentrations of S 32212. A decrease in the basal BRET signal signified a reduction in the spontaneous association of the receptor and β-arrestin2.

-

Functional Assays for α2-Adrenoceptor Antagonism

-

Gαi/o Recruitment and Downstream Signaling Assays:

-

Objective: To confirm the antagonist activity of S 32212 at α2-adrenoceptors.

-

Methodology: Assays were performed to measure the ability of S 32212 to block noradrenaline-induced effects. This included measuring the recruitment of Gαi3 and Gαo, the inhibition of adenylyl cyclase activity (cAMP production), and the phosphorylation of ERK1/2 in cells expressing human α2A, α2B, or α2C-adrenoceptors. The ability of S 32212 to abolish these agonist-induced responses confirmed its antagonist properties.

-

In Vivo Evidence

In vivo studies have provided further support for the proposed mechanism of action. S 32212 was shown to blunt the inhibitory effects of the 5-HT2C agonist CP-809,101 on the activity of dopaminergic neurons in the ventral tegmental area.[1] Additionally, S 32212 was able to abolish the discriminative stimulus effects of the α2-adrenoceptor agonist S18616, consistent with its α2-adrenoceptor antagonist properties.[1]

Conclusion

This compound possesses a unique and compelling mechanism of action, combining 5-HT2C receptor inverse agonism with α2-adrenoceptor antagonism.[1] This dual action synergistically enhances noradrenergic and dopaminergic neurotransmission, pathways that are critically implicated in the pathophysiology of depression. The detailed characterization of its binding profile, functional activity, and downstream signaling effects provides a strong rationale for its investigation as a potential novel antidepressant. Further research is warranted to fully elucidate its clinical potential and safety profile.

References

S 32212 Hydrochloride: An In-Depth Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile that has garnered interest for its potential therapeutic applications in mood and anxiety disorders. Classified as a noradrenergic and specific serotonergic antidepressant (NaSSA), S 32212 distinguishes itself through a multimodal mechanism of action, primarily acting as a potent inverse agonist at the serotonin (B10506) 5-HT2C receptor and a formidable antagonist at α2-adrenergic receptors.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinity, functional activity, and preclinical in vivo and in vitro effects. The information is presented to serve as a valuable resource for researchers and professionals engaged in the exploration and development of new psychotropic agents.

Core Pharmacological Attributes

This compound's primary mechanism of action involves the modulation of serotonergic and adrenergic pathways. It demonstrates high affinity and inverse agonism at two splice variants of the human 5-HT2C receptor, the 5-HT2CINI and 5-HT2CVSV isoforms.[2][3] Concurrently, it acts as a potent antagonist at 5-HT2A and α2B-adrenergic receptors.[2][3] This dual action is believed to contribute to its antidepressant and anxiolytic properties by enhancing monoaminergic neurotransmission.[1] Notably, S 32212 exhibits over 70-fold selectivity for these receptors when screened against a broad panel of other receptors, enzymes, and ion channels, indicating a specific and targeted pharmacological profile.[2] The compound lacks significant affinity for monoamine reuptake transporters, distinguishing its mechanism from that of typical selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| 5-HT2CINI | Human | 6.6 | 8.2 | [2][3][4] |

| 5-HT2CVSV | Human | 8.9 | - | [2][3] |

| 5-HT2A | Human | 5.8 | 8.24 | [2][3] |

| α2A-Adrenergic | Human | - | 7.2 | [4] |

| α2B-Adrenergic | Human | 5.8 | 8.2 | [2][3][4] |

| α2C-Adrenergic | Human | - | 7.4 | [4] |

Table 2: Functional Activity of this compound

| Assay | Cell Line | Receptor | Activity | EC50 (nM) | Reference |

| GTPγS Binding | HEK293 | 5-HT2CINI | Inverse Agonist | 38 | [2][3] |

| Phospholipase C Activity | HEK293 | 5-HT2CINI | Inverse Agonist | 18.6 | [2][3] |

| GTPγS Binding | CHO | 5-HT2CVSV | Inverse Agonist | 38 | [2] |

| Phospholipase C Activity | CHO | 5-HT2CVSV | Inverse Agonist | 18.6 | [3] |

Signaling Pathways and Mechanisms of Action

This compound's inverse agonism at the 5-HT2C receptor and antagonism at α2-adrenergic receptors lead to a cascade of downstream signaling events that are believed to underlie its therapeutic effects. The following diagrams illustrate these pathways.

Preclinical Efficacy: In Vivo and In Vitro Findings

This compound has demonstrated a promising profile in a variety of preclinical models, suggesting potential antidepressant, anxiolytic, and cognitive-enhancing effects.

-

Antidepressant-like Activity : In rodent models, S 32212 reduces immobility time in the forced swim test and reverses anhedonia in the chronic mild stress model.[2][5][6] Long-term administration has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus and amygdala, a key neurotrophic factor implicated in the pathophysiology of depression.[5][6]

-

Anxiolytic-like Activity : The anxiolytic potential of S 32212 is supported by its efficacy in reducing marble-burying behavior in mice and its activity in the Vogel conflict test.[2][5][6]

-

Neurochemical and Electrophysiological Effects : In vivo microdialysis studies have revealed that S 32212 enhances the release of norepinephrine, dopamine, and acetylcholine (B1216132) in the frontal cortex and hippocampus of rats.[5][6] Furthermore, it increases the firing rate of noradrenergic neurons in the locus coeruleus.[5][6] These effects are consistent with its mechanism of action and likely contribute to its behavioral profile.

-

Cognitive Enhancement : S 32212 has shown "promnemonic" properties in animal models, including the ability to reverse cognitive deficits induced by scopolamine.[5]

-

Other Behavioral Effects : S 32212 has also been shown to decrease head twitching and penile erections induced by 5-HT receptor agonists in rodents.[2][3]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to characterize the pharmacological profile of this compound.

In Vitro Assays

1. Radioligand Binding Assays

-

Objective : To determine the binding affinity (Ki) of S 32212 for various receptor subtypes.

-

Methodology :

-

Membrane Preparation : Membranes were prepared from cell lines (e.g., CHO, HEK293) stably expressing the human receptor subtypes of interest (e.g., 5-HT2A, 5-HT2C, α2A, α2B, α2C).

-

Incubation : Membranes were incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C receptors) and various concentrations of S 32212.

-

Separation and Detection : Bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis : Inhibition constants (Ki) were calculated from the IC50 values (the concentration of S 32212 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

2. GTPγS Binding Assay

-

Objective : To assess the functional activity of S 32212 at G-protein coupled receptors, specifically to determine its inverse agonist properties.

-

Methodology :

-

Membrane Preparation : Similar to radioligand binding assays, membranes from cells expressing the receptor of interest were used.

-

Incubation : Membranes were incubated with GDP, various concentrations of S 32212, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Detection : The amount of [35S]GTPγS bound to the G-proteins was measured by scintillation counting.

-

Data Analysis : A decrease in basal [35S]GTPγS binding in the presence of S 32212 indicates inverse agonist activity. EC50 values were determined from concentration-response curves.

-

3. Phospholipase C (PLC) Activity Assay

-

Objective : To measure the effect of S 32212 on the 5-HT2C receptor-mediated Gq signaling pathway.

-

Methodology :

-

Cell Culture : HEK293 or CHO cells expressing the 5-HT2C receptor were cultured.

-

Labeling : Cells were labeled with [3H]myo-inositol.

-

Stimulation : Cells were treated with various concentrations of S 32212.

-

Extraction and Quantification : The accumulation of [3H]inositol phosphates (IPs), the products of PLC-mediated hydrolysis of phosphoinositides, was measured by ion-exchange chromatography and liquid scintillation counting.

-

Data Analysis : A reduction in basal IP accumulation in the presence of S 32212 confirms its inverse agonist activity at the Gq-coupled 5-HT2C receptor. EC50 values were calculated from the dose-response data.

-

In Vivo Behavioral Models

1. Forced Swim Test (Rat)

-

Objective : To assess the antidepressant-like effects of S 32212.

-

Methodology :

-

Apparatus : A transparent cylindrical tank filled with water.

-

Procedure : Rats were placed in the water-filled cylinder from which they could not escape. The duration of immobility (floating with minimal movements to keep the head above water) was recorded during a specified test period.

-

Drug Administration : S 32212 or vehicle was administered prior to the test session.

-

Data Analysis : A significant reduction in the duration of immobility in the S 32212-treated group compared to the vehicle group was indicative of an antidepressant-like effect.

-

2. Marble-Burying Test (Mouse)

-

Objective : To evaluate the anxiolytic-like properties of S 32212.

-

Methodology :

-

Apparatus : A standard mouse cage containing a deep layer of bedding with a number of glass marbles evenly spaced on the surface.

-

Procedure : Mice were individually placed in the cage and allowed to explore for a set period (e.g., 30 minutes).

-

Drug Administration : S 32212 or vehicle was administered before the test.

-

Data Analysis : The number of marbles buried (at least two-thirds covered by bedding) was counted. A reduction in the number of buried marbles in the S 32212-treated group suggested an anxiolytic-like effect.

-

Conclusion

This compound presents a compelling and multifaceted pharmacological profile. Its potent inverse agonism at 5-HT2C receptors, combined with its antagonist activity at α2-adrenergic and 5-HT2A receptors, offers a unique mechanism for modulating monoaminergic neurotransmission. The extensive preclinical data, demonstrating antidepressant, anxiolytic, and cognitive-enhancing properties, underscore its potential as a novel therapeutic agent for the treatment of major depressive disorder and other psychiatric conditions. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development of S 32212 and related compounds. Continued investigation into its clinical efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. primo.wpunj.edu [primo.wpunj.edu]

- 2. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] S32212, a Novel Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist and Potential Antidepressant: II. A Behavioral, Neurochemical, and Electrophysiological Characterization | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

S 32212 Hydrochloride: A Technical Guide to a 5-HT2C Inverse Agonist for Neuropsychiatric Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a potent and selective inverse agonist at the serotonin (B10506) 2C (5-HT2C) receptor, a key target in the central nervous system implicated in the regulation of mood, anxiety, and appetite. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action as a 5-HT2C inverse agonist. The document details its binding affinity, functional activity, and preclinical efficacy in established behavioral models of depression and anxiety. Furthermore, this guide outlines the experimental protocols utilized to characterize this compound and presents its associated signaling pathways. The information herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for neuropsychiatric disorders.

Introduction

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling tonically inhibits downstream pathways. Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the 5-HT2C receptor, inverse agonists reduce its constitutive activity, leading to a disinhibition of downstream signaling. This mechanism has garnered significant interest for the development of novel antidepressants and anxiolytics.

This compound has emerged as a significant research compound due to its high affinity and inverse agonist activity at the 5-HT2C receptor. In addition to its primary target, this compound also displays antagonist activity at the 5-HT2A and α2-adrenergic receptors, a profile that may contribute to its overall therapeutic potential. This guide will delve into the quantitative data supporting these claims and the methodologies used to obtain them.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro binding and functional assays. The data are summarized in the tables below for clarity and ease of comparison.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand/Assay | Kᵢ (nM) |

| 5-HT2C (INI isoform) | [³H]Mesulergine Binding | 6.6 |

| 5-HT2C (VSV isoform) | [³H]Mesulergine Binding | 8.9 |

| 5-HT2A | [³H]Ketanserin Binding | 5.8 |

| α2B-Adrenergic | [³H]RX821002 Binding | 5.8 |

Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

| Receptor/Assay | Cell Line | EC₅₀ (nM) | Activity |

| 5-HT2C (INI isoform) | HEK293 cells | 38 | Inverse Agonist |

| 5-HT2C (VSV isoform) | CHO cells | 18.6 | Inverse Agonist |

EC₅₀ represents the half-maximal effective concentration. For an inverse agonist, it is the concentration that produces 50% of the maximal reduction in constitutive receptor activity.

Table 3: In Vivo Efficacy of this compound

| Behavioral Model | Species | Dose Range (mg/kg) | Effect |

| Forced Swim Test | Rat | 10 - 40 | Reduced immobility time |

| Marble Burying Test | Mouse | 10 - 40 | Reduced number of buried marbles |

| Head Twitch Response | Mouse/Rat | 2.5 | Reduced agonist-induced head twitches |

| Penile Erections | Mouse/Rat | 2.5 | Reduced agonist-induced penile erections |

Signaling Pathways and Mechanism of Action

As an inverse agonist at the 5-HT2C receptor, this compound reduces the receptor's basal signaling activity. The 5-HT2C receptor primarily couples to the Gαq subunit of the heterotrimeric G-protein. In its constitutively active state, the receptor promotes the exchange of GDP for GTP on Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By stabilizing an inactive conformation of the 5-HT2C receptor, this compound attenuates this entire cascade.

Caption: Inverse Agonism of S 32212 at the 5-HT2C Receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT2C, 5-HT2A, and α2B-adrenergic receptors.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant receptors.

-

Radioligands:

-

5-HT2C: [³H]Mesulergine

-

5-HT2A: [³H]Ketanserin

-

α2B-Adrenergic: [³H]RX821002

-

-

Test Compound: this compound

-

Non-specific Binding Control: High concentration of a known non-radiolabeled ligand for each receptor (e.g., mianserin (B1677119) for 5-HT2C, ketanserin (B1673593) for 5-HT2A, yohimbine (B192690) for α2B).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet nuclei and cell debris. Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) from the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

S 32212 Hydrochloride: A Technical Guide to its Antagonistic Action at α2-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 32212 hydrochloride is a novel psychoactive compound that has garnered significant interest for its dual pharmacological profile as a potent antagonist of α2-adrenoceptors and an inverse agonist of the serotonin (B10506) 5-HT2C receptor. This unique combination of activities suggests its potential therapeutic application in the treatment of depressive disorders and other neuropsychiatric conditions. This technical guide provides an in-depth overview of the pharmacological characterization of this compound with a specific focus on its interaction with α2-adrenoceptor subtypes. The information presented herein is compiled from key preclinical studies, offering researchers and drug development professionals a comprehensive resource detailing its binding affinity, functional antagonism, and in vivo neurochemical effects.

Quantitative Data Summary

The affinity of this compound for the three main subtypes of the α2-adrenoceptor (α2A, α2B, and α2C) has been determined through radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), demonstrate high affinity for all three subtypes, with a notable preference for the α2B subtype.[1]

Table 1: Binding Affinity of this compound for Human α2-Adrenoceptor Subtypes [1]

| Receptor Subtype | pKi |

| α2A-Adrenoceptor | 7.2 |

| α2B-Adrenoceptor | 8.2 |

| α2C-Adrenoceptor | 7.4 |

Note: pKi values are derived from radioligand binding studies. A higher pKi value indicates a higher binding affinity.

In addition to its high affinity for α2-adrenoceptors, this compound also exhibits significant affinity for serotonin receptors, particularly as an inverse agonist at the 5-HT2C receptor. For a comprehensive understanding of its full pharmacological profile, it is important to consider its activity at these other targets.

Experimental Protocols

The characterization of this compound's antagonist properties at α2-adrenoceptors involved several key experimental procedures. The detailed methodologies for these experiments are crucial for the replication and extension of these findings.

Radioligand Binding Assays for α2-Adrenoceptor Subtypes

These assays were conducted to determine the binding affinity of this compound to human α2A-, α2B-, and α2C-adrenoceptor subtypes.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human α2-adrenoceptor subtype.

-

Radioligand: [3H]-Rauwolscine was used as the radiolabeled antagonist.

-

Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA.

-

Incubation: Cell membranes were incubated with a fixed concentration of [3H]-Rauwolscine and increasing concentrations of this compound. The incubation was carried out at 25°C for 60 minutes.

-

Separation of Bound and Free Radioligand: The incubation was terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester. The filters were then washed with ice-cold assay buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Antagonism at α2-Adrenoceptors: G-Protein Activation and Downstream Signaling

Functional assays were performed to confirm that the binding of this compound to α2-adrenoceptors translates into functional antagonism. These experiments demonstrated that this compound abolishes the signaling cascade initiated by the natural agonist, noradrenaline.[1]

-

G-Protein Recruitment ([35S]GTPγS Binding Assay):

-

Principle: This assay measures the activation of G-proteins coupled to the α2-adrenoceptors. In the presence of an agonist like noradrenaline, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. An antagonist will block this agonist-induced increase in [35S]GTPγS binding.

-

Methodology: Membranes from CHO cells expressing the human α2-adrenoceptor subtypes were incubated with GDP, noradrenaline (agonist), and varying concentrations of this compound. The reaction was initiated by the addition of [35S]GTPγS. After incubation, the bound [35S]GTPγS was separated by filtration and quantified by scintillation counting. The ability of S 32212 to inhibit the noradrenaline-stimulated [35S]GTPγS binding was determined.

-

-

Downstream Signaling Pathway Inhibition (Adenylyl Cyclase and ERK1/2 Phosphorylation):

-

Principle: α2-Adrenoceptors are coupled to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase (reducing cAMP levels) and can modulate other signaling pathways such as the Extracellular signal-Regulated Kinase (ERK) pathway. The antagonistic effect of S 32212 was assessed by its ability to prevent noradrenaline-induced changes in these downstream effectors.

-

Methodology: Whole-cell assays were used with CHO cells expressing the α2-adrenoceptor subtypes.

-

Adenylyl Cyclase Activity: Cells were pre-incubated with this compound before being stimulated with noradrenaline in the presence of forskolin (B1673556) (to elevate basal cAMP levels). The intracellular cAMP levels were then measured using a competitive immunoassay.

-

ERK1/2 Phosphorylation: Cells were treated with this compound prior to stimulation with noradrenaline. The levels of phosphorylated ERK1/2 were determined by Western blotting or ELISA using phospho-specific antibodies.

-

-

In Vivo Neurochemical Assessment: Microdialysis

To understand the physiological consequences of α2-adrenoceptor blockade by this compound in a living system, in vivo microdialysis studies were conducted in freely moving rats. These studies measured the extracellular levels of noradrenaline in specific brain regions.[2]

-

Surgical Procedure:

-

Male Wistar rats were anesthetized, and a guide cannula was stereotaxically implanted above the brain region of interest (e.g., frontal cortex and hippocampus). Animals were allowed to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe was inserted through the guide cannula.

-

The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).

-

After a stabilization period to obtain a baseline measurement of extracellular noradrenaline, this compound was administered systemically (e.g., intraperitoneally or subcutaneously).

-

Dialysate samples were collected at regular intervals (e.g., every 20 minutes) both before and after drug administration.

-

-

Neurochemical Analysis:

-

The concentration of noradrenaline in the dialysate samples was quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

-

Results: Administration of this compound led to a significant increase in the extracellular levels of noradrenaline in the frontal cortex and hippocampus.[2] This is consistent with the blockade of presynaptic α2-autoreceptors, which normally inhibit noradrenaline release.

Visualizations

Signaling Pathway of α2-Adrenoceptor Antagonism by this compound

Caption: α2-Adrenoceptor signaling and its blockade by S 32212.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for α2-adrenoceptor radioligand binding assay.

Logical Relationship of S 32212's Effect on Noradrenaline Release

Caption: S 32212's mechanism for increasing noradrenaline release.

Conclusion

This compound is a potent antagonist at all three subtypes of the α2-adrenoceptor, with a slight preference for the α2B subtype. Its high binding affinity is coupled with functional antagonism, as evidenced by its ability to block noradrenaline-induced G-protein activation and downstream signaling pathways. Furthermore, in vivo studies confirm that this antagonism leads to a physiologically relevant increase in synaptic noradrenaline levels in key brain regions. This comprehensive pharmacological profile, particularly its α2-adrenoceptor antagonism, underscores its potential as a novel therapeutic agent. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and related compounds.

References

An In-Depth Technical Guide to S 32212 Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as a potent inverse agonist of the serotonin (B10506) 5-HT2C receptor and a formidable antagonist of the α2-adrenoceptor. It also demonstrates antagonist properties at the 5-HT2A receptor. This multimodal mechanism of action confers a promising therapeutic potential, particularly in the realm of neuropsychiatric disorders such as depression and anxiety. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed pharmacological characteristics of this compound, including its receptor binding affinities, functional activities, and preclinical behavioral effects. Detailed experimental methodologies are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride, possesses a complex heterocyclic structure.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride | [1] |

| CAS Number | 847871-78-7 | [1] |

| Chemical Formula | C25H29ClN4O2 | [1] |

| Molecular Weight | 452.98 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble to 25 mM in water and DMSO | [1] |

| Storage | Desiccate at -20°C | [1] |

Pharmacological Profile

This compound's primary pharmacological actions are centered on its high affinity for and functional modulation of key serotonin and adrenergic receptors.

Receptor Binding Affinity

This compound exhibits a distinct receptor binding profile, characterized by high affinity for 5-HT2C, 5-HT2A, and α2-adrenergic receptors, with notably lower affinity for other receptor types.

Table 2: Receptor Binding Affinities (pKi/Ki) of this compound

| Receptor | Species | pKi | Ki (nM) | Reference |

| 5-HT2C (INI) | Human | 8.18 | - | |

| 5-HT2C (VSV) | Human | - | 8.9 | [2][3] |

| 5-HT2A | Human | - | 5.8 | [2][3] |

| α2A-Adrenoceptor | Human | 7.2 | - | [4] |

| α2B-Adrenoceptor | Human | 8.2 | 5.8 | [2][3][4] |

| α2C-Adrenoceptor | Human | 7.4 | - | [4] |

| α1A-Adrenoceptor | Human | Negligible Affinity | - | [4] |

| Histamine H1 | - | Negligible Affinity | - | [4] |

| Muscarinic M1 | - | Negligible Affinity | - | [4] |

Mechanism of Action

This compound's therapeutic potential stems from its dual action on the serotonergic and adrenergic systems.

-

5-HT2C Receptor Inverse Agonism: As an inverse agonist at the constitutively active 5-HT2C receptors, S 32212 reduces the basal activity of these receptors. This action is thought to contribute to its antidepressant and anxiolytic effects by disinhibiting downstream dopamine (B1211576) and norepinephrine (B1679862) release in key brain regions.

-

α2-Adrenoceptor Antagonism: By blocking presynaptic α2-autoreceptors and postsynaptic α2-heteroreceptors, S 32212 enhances the release of norepinephrine. This increase in noradrenergic transmission is a well-established mechanism for antidepressant efficacy.

-

5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors is associated with antipsychotic properties and may also contribute to the antidepressant profile by modulating dopaminergic and other neurotransmitter systems.

Signaling Pathways

The interaction of this compound with its target receptors initiates distinct intracellular signaling cascades.

5-HT2C Receptor Signaling (Inverse Agonism)

S 32212, as an inverse agonist, reduces the constitutive activity of the Gq-coupled 5-HT2C receptor. This attenuates the downstream signaling cascade that is normally activated by serotonin.

Caption: Inverse agonism of S 32212 at the 5-HT2C receptor.

α2-Adrenoceptor Signaling (Antagonism)

As an antagonist, S 32212 blocks the binding of norepinephrine to the Gi-coupled α2-adrenoceptor, thereby preventing the inhibition of adenylyl cyclase and leading to an increase in cyclic AMP (cAMP) levels and enhanced norepinephrine release.

Caption: Antagonism of S 32212 at the α2-adrenoceptor.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of structurally related N-phenylpiperazine derivatives typically involves a multi-step process. A plausible synthetic route would likely involve the coupling of a suitably substituted aniline (B41778) with a benzo[e]indole-3-carboxamide moiety. The synthesis of similar complex carboxamides often utilizes standard amide bond formation reactions.

References

S 32212 Hydrochloride: A Technical Overview of a Novel Psychoactive Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a novel psychoactive compound that has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for the primary assays used to characterize this compound are also presented to facilitate further research and development.

Chemical Properties

A clear understanding of the fundamental chemical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value |

| CAS Number | 847871-78-7 |

| Molecular Formula | C₂₅H₂₉ClN₄O₂ |

| Molecular Weight | 452.98 g/mol |

| Chemical Name | N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride |

Mechanism of Action

This compound exhibits a dual pharmacological profile, acting as a potent inverse agonist at the serotonin (B10506) 5-HT2C receptor and an antagonist at the α₂-adrenergic receptor. This unique mechanism is believed to underlie its observed antidepressant and anxiolytic-like effects.

Serotonin 5-HT2C Receptor Inverse Agonism

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, even in the absence of an agonist, can exhibit a basal level of activity. As an inverse agonist, S 32212 not only blocks the action of agonists but also reduces this constitutive activity. This action is thought to disinhibit downstream dopaminergic and noradrenergic pathways, contributing to its therapeutic potential.

α₂-Adrenergic Receptor Antagonism

α₂-Adrenergic receptors are inhibitory autoreceptors and heteroreceptors that regulate the release of norepinephrine (B1679862) and other neurotransmitters. By antagonizing these receptors, this compound increases the synaptic availability of norepinephrine, a neurotransmitter implicated in mood and arousal.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events.

5-HT2C Receptor Signaling

The 5-HT2C receptor primarily couples to Gq/11 proteins. Basal receptor activity leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an inverse agonist, S 32212 attenuates this basal signaling.

α₂-Adrenergic Receptor Signaling

α₂-Adrenergic receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this inhibitory effect, thereby increasing norepinephrine release from the presynaptic terminal.

Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies.

| Parameter | Receptor/Assay | Value |

| pKi | Human 5-HT2C Receptor | 8.2 |

| EC₅₀ (Inhibition of basal [³⁵S]GTPγS binding) | Human 5-HT2C Receptor | 38 nM |

| EC₅₀ (Inhibition of basal inositol phosphate (B84403) accumulation) | Human 5-HT2C Receptor | 18.6 nM |

| pKi | Human α2A-Adrenoceptor | 7.2 |

| pKi | Human α2B-Adrenoceptor | 8.2 |

| pKi | Human α2C-Adrenoceptor | 7.4 |

| Effective Dose (Forced Swim Test, Rat) | - | 10 - 40 mg/kg |

| Effective Dose (Marble Burying Test, Mouse) | - | 10 - 40 mg/kg |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of S 32212 for its target receptors.

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human 5-HT2C or α₂-adrenergic receptors.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) and varying concentrations of this compound in a suitable buffer.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of S 32212 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of S 32212 to modulate G protein activation.

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are used.

-

Assay Reaction: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of S 32212.

-

Incubation: The reaction is allowed to proceed at 30°C for a defined period.

-

Separation: Bound [³⁵S]GTPγS is separated from the free form by filtration.

-

Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified, and the EC₅₀ value for the inhibition of basal G protein activation is determined.

Inositol Phosphate Accumulation Assay

This assay assesses the functional consequence of 5-HT2C receptor inverse agonism on the PLC signaling pathway.

-

Cell Culture: Cells expressing the 5-HT2C receptor are cultured in multi-well plates.

-

Labeling: Cells are labeled with [³H]myo-inositol.

-

Treatment: Cells are treated with varying concentrations of S 32212 in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Chromatography and Quantification: The different inositol phosphate species are separated by ion-exchange chromatography and quantified by scintillation counting.

In Vivo Behavioral Assays

This model is used to assess antidepressant-like activity.

-

Apparatus: A cylindrical tank filled with water.

-

Procedure: Rats are administered this compound (or vehicle) and placed in the water tank for a predetermined period. The duration of immobility is recorded.

-

Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.

This test is used to evaluate anxiolytic-like or anti-compulsive activity.

-

Apparatus: A cage containing a layer of bedding with a number of marbles placed on top.

-

Procedure: Mice are treated with this compound (or vehicle) and placed in the cage. The number of marbles buried after a set time is counted.

-

Endpoint: A reduction in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Analysis: The concentrations of neurotransmitters (e.g., dopamine, norepinephrine) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This compound is a promising pharmacological tool and potential therapeutic agent with a well-defined dual mechanism of action. Its ability to act as a 5-HT2C receptor inverse agonist and an α₂-adrenergic receptor antagonist provides a strong rationale for its observed antidepressant and anxiolytic-like properties. The experimental data and protocols outlined in this guide offer a solid foundation for further investigation into the therapeutic potential of this and related compounds.

The Discovery and Development of S 32212 Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a novel psychoactive compound that has demonstrated significant potential in preclinical studies as an antidepressant and anxiolytic agent.[1][2] Its unique pharmacological profile, characterized by potent inverse agonism at the serotonin (B10506) 5-HT2C receptor and antagonism at the α2-adrenergic receptor, distinguishes it from currently available treatments.[2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its quantitative pharmacological data and the experimental methodologies employed in its characterization.

Introduction

The development of novel therapeutics for depressive and anxiety disorders remains a critical area of research. While existing treatments, primarily targeting monoamine reuptake, are effective for many, a significant portion of patients exhibit inadequate responses. This has spurred the investigation of alternative molecular targets. This compound emerged from a research program aimed at identifying compounds with a distinct mechanism of action, focusing on the interplay between the serotonergic and adrenergic systems.

S 32212 is chemically known as N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide monohydrochloride.[5] Its development was driven by the hypothesis that combined 5-HT2C receptor inverse agonism and α2-adrenoceptor antagonism could offer a synergistic therapeutic effect.[2]

Pharmacological Profile

This compound exhibits a high affinity and selectivity for a specific set of receptors, as detailed in the following tables.[1][5]

Table 1: Receptor Binding Affinities of S 32212

| Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| 5-HT2CINI | Human | 6.6 | 8.18 | [1][3][4] |

| 5-HT2CVSV | Human | 8.9 | - | [1][5] |

| 5-HT2A | Human | 5.8 | - | [1][5] |

| α2A-Adrenergic | Human | - | 7.2 | [4] |

| α2B-Adrenergic | Human | 5.8 | 8.2 | [1][4][5] |

| α2C-Adrenergic | Human | - | 7.4 | [4] |

Data presented as the mean of multiple experiments.

Table 2: In Vitro Functional Activity of S 32212

| Assay | Cell Line | Receptor | EC50 (nM) | Effect | Reference |

| GTPγS Binding | HEK293 | 5-HT2CINI | 38 | Inverse Agonist | [1][5] |

| Phospholipase C Activity | HEK293 | 5-HT2CINI | 18.6 | Inverse Agonist | [1][5] |

| GTPγS Binding | CHO | 5-HT2CVSV | 38 | Inverse Agonist | [1][5] |

| Phospholipase C Activity | CHO | 5-HT2CVSV | 18.6 | Inverse Agonist | [1][5] |

Data presented as the mean of multiple experiments.

Table 3: In Vivo Pharmacological Effects of S 32212

| Animal Model | Species | Dose (mg/kg) | Route | Effect | Reference |

| 5-HT Agonist-Induced Head Twitching | Mouse/Rat | 2.5 | - | Decrease | [1][5] |

| 5-HT Agonist-Induced Penile Erections | Mouse/Rat | 2.5 | - | Decrease | [1][5] |

| 5-HT Agonist Drug Discrimination | Mouse/Rat | 2.5 | - | Decrease | [1][5] |

| Forced Swim Test | Mouse/Rat | 10, 40 | - | Reduced Immobility | [1][5] |

| Marble Burying Test | Mouse/Rat | 10, 40 | - | Decreased Marble Burying | [1][5] |

Specific administration routes were not detailed in the initial search results.

Mechanism of Action

This compound's primary mechanism involves the modulation of two key receptor systems.

Inverse Agonism at 5-HT2C Receptors: The 5-HT2C receptor exhibits constitutive activity, meaning it is active even in the absence of an agonist. S 32212 acts as an inverse agonist, reducing this basal activity.[4] This is thought to contribute to its antidepressant and anxiolytic effects by disinhibiting downstream dopaminergic and noradrenergic pathways.

Antagonism at α2-Adrenergic Receptors: By blocking presynaptic α2-adrenergic autoreceptors, S 32212 increases the release of norepinephrine.[2] This action is synergistic with its effects on the 5-HT2C receptor, leading to a robust increase in monoaminergic neurotransmission in key brain regions.[2]

The compound also demonstrates antagonist activity at 5-HT2A receptors, which may contribute to its overall therapeutic profile and potentially mitigate some of the side effects associated with non-selective serotonergic agents.[1][5]

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays used to characterize this compound are provided below.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of S 32212 for various receptor subtypes.

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the target human receptor (e.g., 5-HT2C, α2-adrenergic) are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C receptors) and varying concentrations of S 32212.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Ki values are calculated from the IC50 values (concentration of S 32212 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

-

Objective: To assess the functional activity of S 32212 as an inverse agonist at G-protein coupled receptors.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., HEK293 cells for 5-HT2CINI) are used.

-

Assay Buffer: The buffer typically contains HEPES, MgCl2, NaCl, and saponin.

-

Incubation: Membranes are incubated with GDP, varying concentrations of S 32212, and [35S]GTPγS.

-

Termination and Filtration: The reaction is terminated by rapid filtration, and unbound [35S]GTPγS is washed away.

-

Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.

-

Data Analysis: The EC50 value, representing the concentration of S 32212 that produces 50% of the maximal response (in this case, inhibition of basal GTPγS binding), is determined.

-

-

Objective: To measure the effect of S 32212 on the downstream signaling cascade of the 5-HT2C receptor.

-

Methodology:

-

Cell Culture: Cells expressing the target receptor (e.g., HEK293 or CHO cells) are cultured.

-

Labeling: Cells are labeled with [3H]myo-inositol to incorporate it into phosphoinositides.

-

Treatment: Cells are treated with various concentrations of S 32212.

-

Extraction: The reaction is stopped, and inositol (B14025) phosphates are extracted.

-

Separation: Inositol phosphates are separated using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the inositol phosphate (B84403) fractions is determined by scintillation counting.

-

Data Analysis: The EC50 for the inhibition of basal inositol phosphate production is calculated.

-

Caption: In Vitro Experimental Workflow for S 32212.

In Vivo Assays

-

Objective: To assess the antidepressant-like activity of S 32212.

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.

-

Procedure:

-

Acclimation: Animals (mice or rats) are habituated to the testing room.

-

Administration: S 32212 or vehicle is administered at specified doses.

-

Test Session: Animals are placed individually into the water-filled cylinder for a predetermined period (e.g., 6 minutes).

-

Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.

-

Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.

-

-

Objective: To evaluate the anxiolytic-like and anti-obsessional properties of S 32212.

-

Apparatus: A standard cage containing a deep layer of bedding with a number of marbles (e.g., 20) evenly spaced on the surface.

-

Procedure:

-

Acclimation: Animals (mice) are habituated to the testing room.

-

Administration: S 32212 or vehicle is administered.

-

Test Session: Each mouse is placed in a cage with marbles for a set duration (e.g., 30 minutes).

-

Scoring: The number of marbles buried (at least two-thirds covered by bedding) is counted.

-

Analysis: A decrease in the number of marbles buried suggests anxiolytic or anti-compulsive effects.

-

Caption: In Vivo Experimental Workflow for S 32212.

Conclusion

This compound represents a promising new avenue for the treatment of depression and anxiety-related disorders. Its dual action as a 5-HT2C inverse agonist and an α2-adrenergic antagonist provides a novel pharmacological approach to enhancing monoaminergic neurotransmission. The preclinical data gathered to date strongly support its potential efficacy. Further clinical investigation is warranted to fully elucidate the therapeutic utility of S 32212 in human populations. This technical guide has summarized the key findings and methodologies in the discovery and development of this compound, providing a valuable resource for researchers in the field.

References

- 1. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. animal.research.wvu.edu [animal.research.wvu.edu]

- 5. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

S 32212 Hydrochloride: A Comprehensive Technical Review of a Novel Psychoactive Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 32212 hydrochloride is a novel psychoactive compound that has garnered significant interest in preclinical research for its potential as an antidepressant and anxiolytic agent.[1][2] Its unique pharmacological profile, characterized by a multi-target engagement of key neurotransmitter systems, distinguishes it from many existing therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, pharmacological properties, and the key experimental findings that define its preclinical profile. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are illustrated using logical diagrams to facilitate a deeper understanding of its complex pharmacology.

Core Mechanism of Action

This compound exhibits a distinct and sophisticated mechanism of action, primarily functioning as a potent inverse agonist of the serotonin (B10506) 5-HT2C receptor and a formidable antagonist of both the α2-adrenergic and serotonin 5-HT2A receptors.[1][2][3] This multi-receptor interaction is believed to be the foundation of its observed antidepressant- and anxiolytic-like effects in animal models. The compound displays high affinity for these primary targets while showing negligible interaction with other receptors and monoamine transporters, suggesting a specific and targeted pharmacological activity.[3]

Signaling Pathways

The interaction of this compound with its target receptors initiates distinct intracellular signaling cascades. As an inverse agonist at the 5-HT2C receptor, it reduces the constitutive activity of this Gq/11 protein-coupled receptor, leading to a decrease in the production of inositol (B14025) phosphates and subsequent downstream signaling. Its antagonist activity at the α2-adrenergic and 5-HT2A receptors blocks the actions of their respective endogenous ligands, norepinephrine (B1679862) and serotonin. The α2-adrenergic receptors are coupled to Gi/o proteins, and their blockade by S 32212 prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The 5-HT2A receptor is also coupled to Gq/11 proteins, and its antagonism by S 32212 inhibits serotonin-mediated activation of phospholipase C (PLC).

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound, including its binding affinities for various receptors and its functional potency in in vitro assays.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Species | pKi | Ki (nM) |

| 5-HT2C | Human | 8.1 - 8.2 | 6.3 - 7.9 |

| 5-HT2A | Human | 8.2 | 6.3 |

| α2A-Adrenergic | Human | 7.2 | 63.1 |

| α2B-Adrenergic | Human | 8.2 | 6.3 |

| α2C-Adrenergic | Human | 7.4 | 39.8 |

| 5-HT2B | Human | <7.0 | >100 |

Data compiled from multiple sources.

Table 2: In Vitro Functional Activity of this compound

| Assay | Receptor/Pathway | Cell Line | Activity | EC50/IC50 (nM) |

| [³⁵S]GTPγS Binding | 5-HT2C | HEK293 | Inverse Agonist | 38 |

| Phospholipase C Activity | 5-HT2C | HEK293 | Inverse Agonist | 18.6 |

| [³⁵S]GTPγS Binding | 5-HT2A | CHO | Antagonist | - |

| Phospholipase C Activity | 5-HT2A | CHO | Antagonist | - |

Data compiled from multiple sources.

Key Preclinical Findings

In vivo studies in rodent models have demonstrated the potential of this compound as an antidepressant and anxiolytic.

-

Forced Swim Test (Rat): this compound has been shown to reduce immobility time in the forced swim test, a widely used model for predicting antidepressant efficacy.[4]

-

Marble Burying Test (Mouse): The compound decreases the number of marbles buried by mice, an effect indicative of anxiolytic activity.[4]

-

Drug Discrimination Studies: this compound has been shown to generalize to the discriminative stimulus effects of other 5-HT2C receptor inverse agonists.

-

Neurochemical Studies: In vivo microdialysis studies have shown that this compound can increase extracellular levels of dopamine (B1211576) and norepinephrine in brain regions implicated in mood regulation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the characterization of this compound. These protocols are based on standard pharmacological assays and may have been adapted in the specific studies referenced.

Radioligand Binding Assays

Objective: To determine the affinity of this compound for its target receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, with a pH of 7.4.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]mesulergine for 5-HT2C receptors) is incubated with the cell membranes and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound as an inverse agonist at the 5-HT2C receptor.

General Protocol:

-

Membrane Preparation: As described for radioligand binding assays.

-

Assay Buffer: A typical GTPγS binding buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT, with a pH of 7.4.

-

Incubation: Cell membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Separation: The reaction is terminated by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured.

-

Data Analysis: The ability of this compound to decrease basal [³⁵S]GTPγS binding is quantified to determine its inverse agonist activity (EC50).

Phospholipase C (PLC) Activity Assay

Objective: To measure the effect of this compound on Gq/11-mediated signaling.

General Protocol:

-

Cell Culture: Cells expressing the receptor of interest are cultured and labeled with [³H]myo-inositol.

-

Stimulation: The cells are pre-incubated with LiCl and then treated with varying concentrations of this compound.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Separation: The different inositol phosphate (B84403) species are separated by ion-exchange chromatography.

-

Quantification: The amount of radioactivity in the inositol phosphate fractions is determined.

-

Data Analysis: The reduction in basal inositol phosphate accumulation by this compound is measured to determine its inverse agonist potency (EC50).

Forced Swim Test (Rat)

Objective: To evaluate the antidepressant-like effects of this compound.

General Protocol:

-

Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

-

Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session. Twenty-four hours later, they are re-exposed to the same conditions for a 5-minute test session.

-

Drug Administration: this compound or vehicle is administered at a specified time before the test session.

-

Scoring: The duration of immobility (the time the rat spends floating without struggling) during the 5-minute test session is recorded.

-

Data Analysis: The immobility time of the drug-treated group is compared to the vehicle-treated group.

Marble Burying Test (Mouse)

Objective: To assess the anxiolytic-like effects of this compound.

General Protocol:

-

Apparatus: A standard mouse cage is filled with 5 cm of bedding, and 20-25 glass marbles are evenly spaced on the surface.

-

Procedure: Mice are individually placed in the cage for a 30-minute session.

-

Drug Administration: this compound or vehicle is administered prior to the test.

-

Scoring: The number of marbles that are at least two-thirds buried in the bedding is counted.

-

Data Analysis: The number of buried marbles in the drug-treated group is compared to the vehicle group.

Conclusion

This compound is a promising preclinical candidate with a unique pharmacological profile as a 5-HT2C inverse agonist and α2-adrenergic/5-HT2A antagonist. The comprehensive data gathered from in vitro and in vivo studies strongly suggest its potential for the treatment of depression and anxiety disorders. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in this novel compound and related multi-target psychoactive agents. Further investigation, including clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound in human populations.

References

In Vitro Pharmacological Profile of S 32212 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a potent and selective ligand with a dual mechanism of action, acting as a high-affinity inverse agonist at the serotonin (B10506) 5-HT2C receptor and a potent antagonist at α2-adrenergic receptors. This unique pharmacological profile suggests its potential therapeutic utility in a range of neuropsychiatric disorders. This technical guide provides a comprehensive in vitro characterization of this compound, detailing its binding affinity, functional activity, and selectivity profile. Detailed experimental protocols for key assays and visual representations of its mechanism of action are included to facilitate further research and drug development efforts.

Binding Affinity Profile

The binding affinity of this compound for its primary targets and a range of other receptors and transporters has been determined through radioligand binding assays. The compound demonstrates high affinity for the human 5-HT2C receptor (INI isoform) with a pKi of 8.2.[1] It also exhibits marked affinity for human α2-adrenergic receptor subtypes, with pKi values of 7.2 for α2A, 8.2 for α2B, and 7.4 for α2C.[1] Furthermore, this compound displays high affinity for the 5-HT2A receptor.[2] Notably, it has a lower affinity for the 5-HT2B receptor subtype.[2] Importantly, this compound shows negligible affinity for monoamine reuptake sites, α1A-adrenoceptors, histamine (B1213489) H1 receptors, and muscarinic M1 receptors, highlighting its selectivity.[1]

| Receptor/Transporter | Species | Ligand | pKi | Ki (nM) | Reference |

| 5-HT2C (INI) | Human | S 32212 | 8.2 | 6.3 | [1] |

| 5-HT2C (VSV) | Human | S 32212 | - | 8.9 | [3][4] |

| α2A-Adrenoceptor | Human | S 32212 | 7.2 | 63.1 | [1] |

| α2B-Adrenoceptor | Human | S 32212 | 8.2 | 6.3 | [1] |

| α2C-Adrenoceptor | Human | S 32212 | 7.4 | 39.8 | [1] |

| 5-HT2A | Human | S 32212 | 8.24 | 5.8 | [2] |

| 5-HT2B | Human | S 32212 | 6.98 | 104.7 | [2] |

| Monoamine Transporters | - | S 32212 | Devoid of Affinity | - | [1] |

| α1A-Adrenoceptor | - | S 32212 | Negligible Affinity | - | [1] |

| Histamine H1 | - | S 32212 | Negligible Affinity | - | [1] |

| Muscarinic M1 | - | S 32212 | Negligible Affinity | - | [1] |

Functional Activity Profile

The functional activity of this compound has been characterized in a variety of in vitro assays, confirming its inverse agonist activity at the 5-HT2C receptor and antagonist activity at α2-adrenergic and 5-HT2A/2B receptors.

At the constitutively active human 5-HT2C (INI) receptor, S 32212 acts as an inverse agonist, reducing basal Gαq activation, [3H]inositol-phosphate production, and the spontaneous association with β-arrestin2.[1] In cells expressing the non-constitutively active 5-HT2C (VSV) receptor, S 32212 antagonizes 5-HT-induced signaling.[2] The compound also blocks 5-HT-induced Gαq and phospholipase C activation at 5-HT2A and, with lower potency, at 5-HT2B receptors.[1] At human α2A, α2B, and α2C-adrenoceptors, S 32212 abolishes noradrenaline-induced recruitment of Gαi3 and Gαo, as well as downstream signaling events.[1]

| Receptor | Assay | Species/Cell Line | Activity | pKb/EC50 | Reference |

| 5-HT2C (INI) | Gαq Activation | Human | Inverse Agonist | - | [1] |

| 5-HT2C (INI) | [3H]Inositol-Phosphate Production | Human | Inverse Agonist | - | [1] |

| 5-HT2C (INI) | β-Arrestin2 Recruitment | Human | Inverse Agonist | - | [1] |

| 5-HT2C (VSV) | [35S]GTPγS Binding | Human | Antagonist | 7.42 | [2] |

| 5-HT2C (VSV) | [3H]Inositol-Phosphate Depletion | Human | Antagonist | 7.77 | [2] |

| 5-HT2C (INI) expressing HEK293 | Phospholipase C (PLC) Activity | Human | Inverse Agonist | 38 nM (EC50) | [3][4] |

| 5-HT2C (VSV) expressing CHO | Phospholipase C (PLC) Activity | - | Inverse Agonist | 18.6 nM (EC50) | [3][4] |

| 5-HT2A | Gαq/PLC Activation | Human | Antagonist | - | [1] |

| 5-HT2B | Gαq/PLC Activation | Human | Antagonist | Less Potent | [1] |

| α2A, α2B, α2C-Adrenoceptors | Gαi3/Gαo Recruitment | Human | Antagonist | - | [1] |

Signaling Pathways and Mechanism of Action

This compound's dual mechanism of action involves the modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.

3.1. 5-HT2C Receptor Inverse Agonism

The 5-HT2C receptor primarily couples to the Gq/11 family of G-proteins. Constitutive activity of the 5-HT2C receptor leads to a basal level of Gq/11 activation, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). As an inverse agonist, S 32212 binds to the 5-HT2C receptor and reduces this basal signaling activity.

3.2. α2-Adrenoceptor Antagonism

α2-Adrenergic receptors couple to the Gi/o family of G-proteins. When activated by an agonist like noradrenaline, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, S 32212 binds to α2-adrenoceptors and blocks the binding of endogenous agonists, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

4.1. Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a target receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [3H]mesulergine for 5-HT2C).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

Vacuum filtration manifold.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound at various concentrations (or buffer for total binding, and a saturating concentration of a non-labeled ligand for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

4.2. [35S]GTPγS Binding Assay (Gαq Activation)

This assay measures the ability of this compound to modulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Materials:

-

Cell membranes expressing the Gq-coupled receptor.

-

[35S]GTPγS.

-

This compound.

-

Agonist for the receptor (for antagonist mode).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4).

-